Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group, a chloro-fluorophenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the quinoline intermediate.
Attachment of the Chloro-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chloro-fluorophenyl group is coupled with the quinoline intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with topoisomerase enzymes in cancer cells, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroacetophenone: A related compound with a similar chloro-fluorophenyl group.
Cinflubrolin: Contains a bromo-fluorophenyl group and is used in agrochemicals.
Pyrrolidine Derivatives: These compounds share a nitrogen-containing heterocyclic ring and are used in medicinal chemistry.
Uniqueness
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, combined with the chloro-fluorophenyl and methoxy groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c1-11-6-7-16-12(8-11)18(9-17(22-16)19(23)24-2)25-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENNLYEFIBKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.